5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. NMR spectroscopy is often used to analyze the structure and properties of organic compounds .Scientific Research Applications
Synthesis and Transformation
Thiazole Synthesis
A study investigated the synthesis of thiazoles and 1,3,4-oxadiazoles using specific starting materials, including reactions to afford compounds with better stabilized push-pull systems. These compounds' structures were analyzed and confirmed through X-ray diffraction studies, suggesting a method for producing derivatives with potentially useful properties (Paepke et al., 2009).
Clean Synthesis in Aqueous Media
Another research demonstrated a facile and clean synthesis of pyrimidine derivatives through a three-component reaction in aqueous media. This process yields 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione derivatives, highlighting an efficient method for synthesizing complex molecules with potential application in various fields (D. Shi et al., 2010).
Biological Activity Studies
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives has shown their application as corrosion inhibitors for mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, and SEM methods to assess the compounds' effectiveness, indicating their potential in industrial applications to protect metals against corrosion (Ammal et al., 2018).
Antiproliferative Agents
A series of benzimidazole molecules hybrid with oxadiazole ring were designed and synthesized with the intention of finding new antiproliferative compounds. The study included in-silico toxicity analysis and evaluation of antiproliferative activities against NCI 60 cell line panel, showcasing the potential of these hybrids as templates for developing new drugs (Rashid et al., 2021).
Advanced Material Synthesis
- Novel Bioactive Compounds: Synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties was explored for their antitumor activity towards a panel of cell lines in vitro. This study demonstrates the utility of these compounds in the development of new therapeutic agents (Maftei et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFPVSMHNPDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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